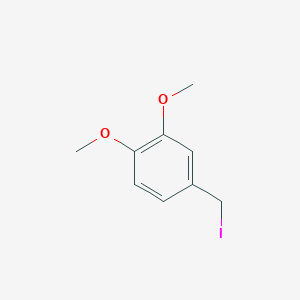
3,4-Dimethoxybenzyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybenzyl iodide is a useful research compound. Its molecular formula is C9H11IO2 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protecting Group in Organic Synthesis
3,4-Dimethoxybenzyl (3,4DMB) group serves as a protective group for alcohols and phenols due to its stability under various conditions. It can be selectively deprotected using hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA), allowing for efficient synthesis of target molecules while minimizing side reactions.
- Selective Deprotection : The use of PIFA has demonstrated high selectivity for the removal of the 3,4DMB group compared to other protecting groups such as p-methoxybenzyl (PMB). Studies indicated that this method can achieve excellent yields (over 98%) under mild conditions, making it an attractive option for chemists .
Synthesis of Bioactive Compounds
3,4-Dimethoxybenzyl iodide is integral in synthesizing various bioactive compounds, particularly those targeting neurodegenerative diseases.
- Alzheimer's Disease Research : In the quest for effective treatments for Alzheimer's disease, compounds incorporating the 3,4DMB moiety have been synthesized. These compounds have shown promising dual inhibition of cholinesterases and monoamine oxidases, critical enzymes involved in neurodegeneration . For instance, one study identified a compound with an IC50 value of 0.28 µM against acetylcholinesterase, indicating its potential as a therapeutic agent .
Synthetic Methodologies
The compound is also pivotal in developing novel synthetic methodologies:
- Glycosylation Reactions : In synthetic studies towards complex carbohydrates, this compound has been successfully employed to achieve high α-selectivity during glycosylation reactions. This is crucial for synthesizing glycosides with desired stereochemistry .
- Formation of Tetrahydropalmatine : It serves as an important intermediate in the synthesis of tetrahydropalmatine, a compound with analgesic properties. The ability to utilize this compound in this context highlights its significance in pharmaceutical development .
Case Studies and Experimental Findings
Propriétés
Numéro CAS |
76950-76-0 |
|---|---|
Formule moléculaire |
C9H11IO2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
4-(iodomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 |
Clé InChI |
HMZMWOTUXBSUTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















